N-allyl-N'-(4-methylphenyl)ethanediamide
Description
N-Allyl-N'-(4-methylphenyl)ethanediamide is an organic compound featuring an ethanediamide core (two amide groups) substituted with an allyl group (N-allyl) and a para-methylphenyl group (N'-4-methylphenyl). The compound’s structure places it within the broader class of ethanediamide derivatives, which are studied for their diverse physicochemical and biological properties.
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-8-13-11(15)12(16)14-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAVTRIRJAQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
a) N-Allyl-N′-{2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl}ethanediamide ()
- Molecular Formula : C₁₇H₁₇ClN₂O₄S₂
- Key Differences: Incorporates a 4-chlorophenyl sulfonyl group and a thienyl substituent, absent in the target compound. Higher molecular weight (412.903 g/mol vs. ~242 g/mol for the target) due to additional sulfur and chlorine atoms.
b) 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one ()
- Molecular Formula: Not explicitly stated, but pyridazinone core with a 4-methylphenyl group.
- Key Differences: Heterocyclic pyridazinone core vs. ethanediamide backbone.
c) 2-(4-Methylphenyl) Indolizine ()
- Molecular Formula: Not explicitly stated (indolizine core with 4-methylphenyl).
- Key Differences :
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | log P | Solubility | BBB Penetration | Drug-Likeness Score |
|---|---|---|---|---|---|
| N-Allyl-N'-(4-methylphenyl)ethanediamide (Inferred) | ~242 | ~2.0* | Moderate | Likely Low | ~3.0* |
| N-Allyl-N′-{2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl}ethanediamide | 412.903 | ~3.5* | Poor (sulfonyl group) | No | Not reported |
| 2-(4-Methylphenyl) Indolizine | Not reported | 3.73 | High (log P <5) | Yes | 3.50 |
*Estimated based on structural analogs.
- Key Observations :
- The sulfonyl-containing analog () exhibits poor solubility due to its bulky substituents, whereas the target compound’s simpler structure may improve bioavailability .
- 2-(4-Methylphenyl) Indolizine () demonstrates favorable BBB penetration and drug-likeness (score 3.50), suggesting that ethanediamide derivatives could be optimized for CNS applications by balancing log P and polar groups .
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